Structural Distinction from Co-Isolated Analog Ducheside B via Glycosidic Moiety Configuration
Ducheside A and Ducheside B were co-isolated from the same plant source and share an identical 3′-O-methyl-ellagic acid aglycone core. The sole structural differentiator is the glycosidic sugar: Ducheside A bears a β-D-xylopyranoside moiety, whereas Ducheside B bears an α-L-arabinofuranoside moiety [1]. This constitutes a direct head-to-head structural comparison.
| Evidence Dimension | Glycosidic moiety (sugar type and linkage configuration) |
|---|---|
| Target Compound Data | 4-O-β-D-xylopyranoside |
| Comparator Or Baseline | 4-O-α-L-arabinofuranoside (Ducheside B) |
| Quantified Difference | Qualitative structural difference; different sugar stereochemistry and ring size (pyranose vs. furanose) |
| Conditions | Structural elucidation via chemical method and spectral analysis (UV, IR, ¹H NMR, ¹³C NMR, NOEDS, MS) [1] |
Why This Matters
Procurement of the incorrect analog (Ducheside B) invalidates any analytical method relying on the specific xylopyranoside moiety or any biological assay where sugar recognition is critical.
- [1] L Ye, JS Yang. New ellagic glycosides and known triterpenoids from Duchesnea indica Focke. Yao Xue Xue Bao, 1996, 31(11): 844-848. PMID: 9863255. View Source
